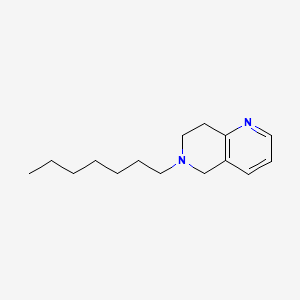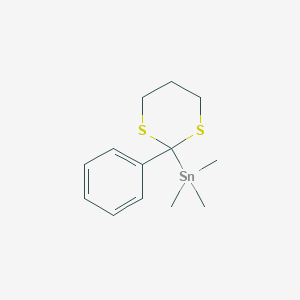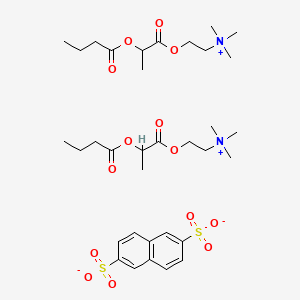
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate is a complex organic compound with a molecular formula of C22H30NO10S2 and a molecular weight of 532.6 g/mol . This compound is known for its unique structure, which includes both a quaternary ammonium group and a naphthalene disulfonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems and as a component of pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows it to interact with negatively charged biomolecules, while the naphthalene disulfonate moiety can participate in various chemical reactions. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate include other quaternary ammonium compounds and naphthalene derivatives. this compound is unique due to its combination of both functional groups, which imparts distinctive chemical and biological properties. Some similar compounds include:
Tetramethylammonium chloride: A simple quaternary ammonium compound used in various chemical applications.
Naphthalene-2-sulfonic acid: A naphthalene derivative used in the production of dyes and other chemicals.
These compounds share some similarities in their chemical structures and properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
73231-79-5 |
|---|---|
Fórmula molecular |
C34H54N2O14S2 |
Peso molecular |
778.9 g/mol |
Nombre IUPAC |
2-(2-butanoyloxypropanoyloxy)ethyl-trimethylazanium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/2C12H24NO4.C10H8O6S2/c2*1-6-7-11(14)17-10(2)12(15)16-9-8-13(3,4)5;11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h2*10H,6-9H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
Clave InChI |
FCLXNGINGYIENZ-UHFFFAOYSA-L |
SMILES canónico |
CCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



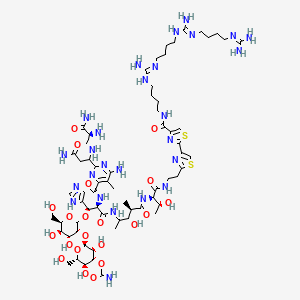
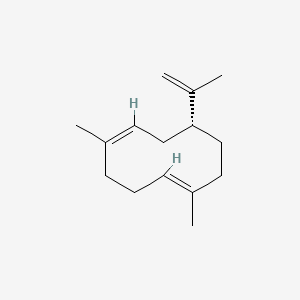
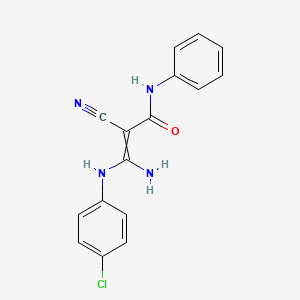
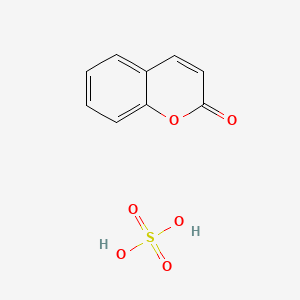
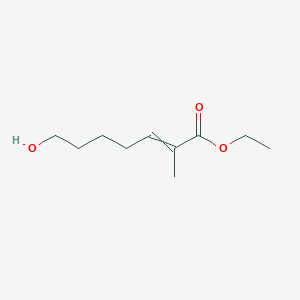

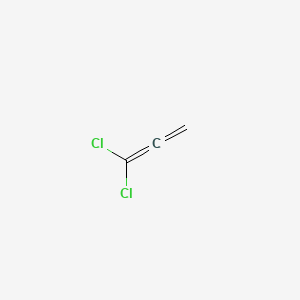
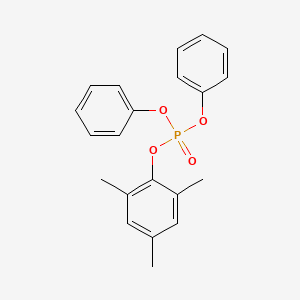

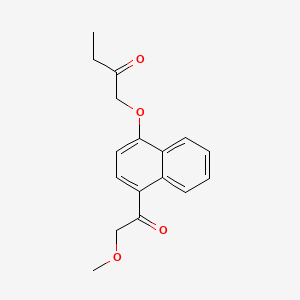
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
